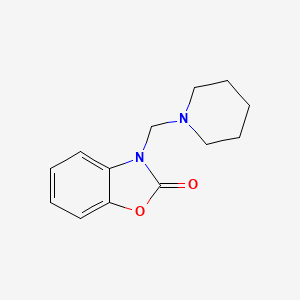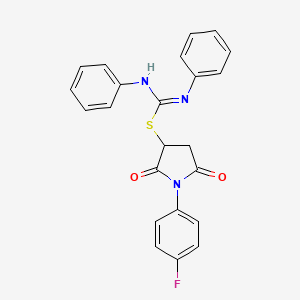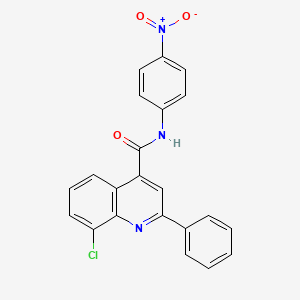![molecular formula C26H17BrN2O B11546270 N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11546270.png)
N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,2E)-3-(3-BROMOPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a naphthyl group, and a benzoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-3-(3-BROMOPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl, naphthyl, and benzoxazolyl precursors. These precursors are then subjected to a series of coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-3-(3-BROMOPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1E,2E)-3-(3-BROMOPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study molecular interactions and pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, (1E,2E)-3-(3-BROMOPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E,2E)-3-(3-BROMOPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound with a bromomethyl group, used in organic synthesis.
Uniqueness
(1E,2E)-3-(3-BROMOPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is unique due to its combination of bromophenyl, naphthyl, and benzoxazolyl groups. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H17BrN2O |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C26H17BrN2O/c27-22-9-3-5-18(15-22)6-4-14-28-23-12-13-25-24(17-23)29-26(30-25)21-11-10-19-7-1-2-8-20(19)16-21/h1-17H/b6-4+,28-14? |
InChI Key |
UWUCTMWARNTCRM-OQTHGSNTSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=C/C=C/C5=CC(=CC=C5)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC=CC5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11546188.png)
![4-bromo-2-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11546189.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxy-5-nitrophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11546211.png)
![N'-(Heptan-4-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11546212.png)
![N-[(E)-(5-iodofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11546216.png)

acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11546227.png)
![3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11546232.png)



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11546254.png)
![2-(3,4-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11546256.png)
![(1S,2R,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(thiophen-3-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546257.png)
